An In-depth Technical Guide to Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
An In-depth Technical Guide to Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established principles and data from closely related analogues, this document will explore its chemical properties, plausible synthetic routes, reactivity, and potential applications, offering valuable insights for researchers in drug discovery and development.
Introduction: The Tetrahydroquinoline Scaffold in Modern Drug Discovery
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] Its rigid, fused-ring system provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that can interact with high specificity at biological targets. The incorporation of a benzyl carboxylate at the 2-position introduces a versatile handle for further chemical modification and potential modulation of pharmacokinetic and pharmacodynamic properties. This guide will focus on the benzyl ester derivative, exploring its unique chemical characteristics.
Physicochemical and Spectroscopic Properties
While specific experimental data for Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is not extensively reported in publicly available literature, we can predict its key properties based on its constituent functional groups and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comments |
| Molecular Formula | C₁₇H₁₇NO₂ | Derived from the structure. |
| Molecular Weight | 267.32 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow oil or a low-melting solid | The parent 1,2,3,4-tetrahydroquinoline is a yellow liquid.[2] The presence of the bulky benzyl ester group may lead to a solid form. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | The ester and aromatic rings confer significant nonpolar character. |
| Boiling Point | > 300 °C (at atmospheric pressure) | High molecular weight and polar functional groups suggest a high boiling point. |
| Melting Point | Estimated to be in the range of 50-80 °C | Based on related structures. The hydrochloride salt would have a significantly higher melting point. |
Predicted Spectroscopic Data
A detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate. Below are the expected spectral features:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex, with characteristic signals for the aromatic protons of both the tetrahydroquinoline and benzyl groups, as well as the aliphatic protons of the heterocyclic ring. Key expected chemical shifts (in ppm, relative to TMS) are:
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~7.2-7.4 ppm: Multiplet, corresponding to the 5 protons of the benzyl group's phenyl ring.
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~6.5-7.1 ppm: Multiplet, corresponding to the 4 protons of the tetrahydroquinoline's benzene ring.
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~5.2 ppm: Singlet or AB quartet, for the 2 benzylic protons of the ester group (-O-CH₂-Ph).
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~4.0 ppm: A broad singlet or multiplet for the N-H proton.
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~3.5-4.0 ppm: A multiplet for the proton at the C2 position (methine proton).
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~2.0-3.0 ppm: A series of multiplets for the diastereotopic protons at the C3 and C4 positions.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Expected chemical shifts (in ppm) include:
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~172 ppm: Carbonyl carbon of the ester.
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~125-145 ppm: Aromatic carbons of both rings.
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~67 ppm: Benzylic carbon of the ester (-O-C H₂-Ph).
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~55 ppm: C2 carbon of the tetrahydroquinoline ring.
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~25-45 ppm: C3 and C4 carbons of the tetrahydroquinoline ring.
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IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups:
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~3350 cm⁻¹ (broad): N-H stretching vibration.
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~3030 cm⁻¹: Aromatic C-H stretching.
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~2950 cm⁻¹: Aliphatic C-H stretching.
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~1735 cm⁻¹ (strong): C=O stretching of the ester.
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~1600 and 1500 cm⁻¹: Aromatic C=C stretching.
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~1200 cm⁻¹: C-O stretching of the ester.
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Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z 267 or 268, respectively. Fragmentation patterns would likely involve the loss of the benzyl group or the carboxylate moiety.
Synthesis of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
A robust synthetic route to Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate can be designed based on well-established organic transformations. A plausible two-step synthesis is outlined below, starting from the commercially available 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
Figure 1: Proposed synthetic workflow for Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate.
Experimental Protocol: A Plausible Approach
Step 1: N-Protection of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (Optional but Recommended)
The secondary amine of the tetrahydroquinoline ring is nucleophilic and can compete in the subsequent esterification step. Therefore, protection of the nitrogen is advisable for a cleaner reaction. Here, we describe a procedure using a Boc protecting group.
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To a solution of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M HCl.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected carboxylic acid.
Step 2: Benzylation of the Carboxylic Acid
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Dissolve the N-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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Add potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq) to the solution.
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Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-16 hours or gently heat to 50 °C to expedite the reaction.
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Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected benzyl ester.
Step 3: Deprotection of the N-Boc Group
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Dissolve the N-Boc protected benzyl ester in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
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Stir the reaction at room temperature for 2-4 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate.
Chemical Reactivity and Potential Transformations
The chemical reactivity of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is dictated by its three main functional components: the secondary amine, the benzyl ester, and the aromatic ring system.
Figure 2: Key reactivity sites of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate.
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N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. This allows for the introduction of a wide variety of substituents at the N-1 position, which is a common strategy in drug design to modulate activity and physicochemical properties.
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Ester Hydrolysis: The benzyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This can be a useful transformation for prodrug strategies or for further derivatization of the carboxylic acid.
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Ester Aminolysis: Reaction with amines can convert the ester to the corresponding amide. This provides a route to a diverse library of carboxamides, which are common functional groups in bioactive molecules.
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Reduction of the Ester: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (1,2,3,4-tetrahydroquinolin-2-yl)methanol.
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Electrophilic Aromatic Substitution (EAS): The benzene ring of the tetrahydroquinoline moiety is activated towards EAS by the secondary amine. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur, primarily at the positions para and ortho to the nitrogen atom.
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Catalytic Hydrogenation: The benzyl ester can be cleaved by catalytic hydrogenation (e.g., using H₂ and Pd/C) to give the carboxylic acid and toluene. This is a mild and efficient method for deprotection of the carboxyl group.
Potential Applications in Drug Discovery and Development
The Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate scaffold is a promising starting point for the development of novel therapeutic agents. The tetrahydroquinoline core has been associated with a broad range of biological activities, including but not limited to:
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Anticancer Agents: The tetrahydroquinoline nucleus is found in several compounds with antiproliferative activity.
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Antimicrobial Agents: Derivatives of tetrahydroquinoline have shown efficacy against various bacterial and fungal strains.
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Central Nervous System (CNS) Agents: The structural similarity of the tetrahydroquinoline scaffold to certain neurotransmitters has led to its exploration in the development of drugs targeting CNS disorders.
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Cardiovascular Agents: Some tetrahydroquinoline derivatives have exhibited activity as cardiovascular agents.
The benzyl ester functionality in the target molecule can serve multiple purposes in a drug discovery program. It can act as a lipophilic group to enhance cell permeability, or it can be a prodrug moiety that is cleaved in vivo to release the active carboxylic acid. Furthermore, the ester provides a convenient point for the attachment of other chemical entities to create more complex molecules with tailored biological activities.
Conclusion
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a valuable building block for synthetic and medicinal chemistry. While detailed experimental data on this specific molecule is sparse, its chemical properties and reactivity can be reliably predicted based on established chemical principles and data from closely related compounds. The synthetic routes outlined in this guide provide a practical foundation for its preparation in a laboratory setting. The versatility of its functional groups, coupled with the proven biological relevance of the tetrahydroquinoline scaffold, makes it an attractive starting point for the design and synthesis of novel drug candidates. Further research into the synthesis and biological evaluation of derivatives of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is warranted and holds significant potential for the discovery of new therapeutic agents.
References
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Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(9), 10767-10799. [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]
